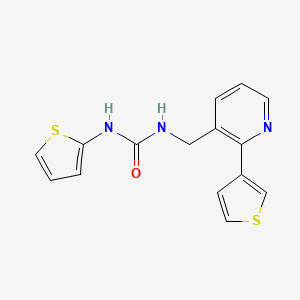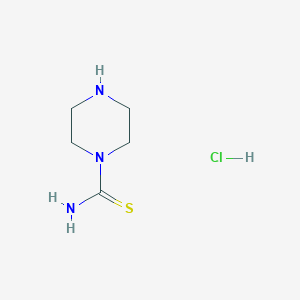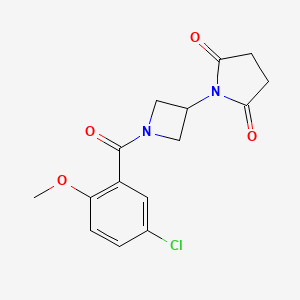
1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Intramolecular Hydrogen Bonding and Cytosine Complexation
Researchers have studied the equilibrium between conformational isomers of pyrid-2-yl ureas, focusing on the substituent effects towards intramolecular hydrogen bonding and cytosine complexation. It was found that pyrid-2-yl ureas can bind cytosine with varying binding constants, influenced by the presence of electron-withdrawing substituents. This indicates that the structural configuration of pyrid-2-yl ureas, including 1-(Thiophen-2-yl)-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea, plays a crucial role in molecular interactions, particularly in the formation of (E,Z) conformations and the facilitation of intermolecular complexation with cytosine (Chia-Hui Chien et al., 2004).
Antiacetylcholinesterase Activity
The compound has been implicated in studies aiming to optimize pharmacophoric moieties for antiacetylcholinesterase activity. By exploring the conformational flexibility and substituent variations on the urea moiety, researchers have synthesized derivatives to investigate their inhibitory activities. These studies highlight the potential of urea derivatives, including the thiophen-2-yl and pyridin-3-yl substituted ureas, in enhancing the interaction between pharmacophoric units and enzyme hydrophobic binding sites, suggesting their relevance in medicinal chemistry (J. Vidaluc et al., 1995).
Metal Ion Binding and Coordination
Investigations into the ion-pair binding capabilities of mixed N,S-donor 2-ureidopyridine ligands have revealed that these compounds, including those structurally related to this compound, can effectively bind metal ions through pyridyl nitrogen atoms or thioether sulfur donors. This unique binding and coordination behavior underscores the compound's utility in creating complex structures with metal ions, demonstrating the potential for applications in materials science and catalysis (Naseem Qureshi et al., 2009).
Antimicrobial Activity
Derivatives of ureas, including those with pyridine and thiophene substituents, have been synthesized and evaluated for their antimicrobial properties. These studies provide insights into the structure-activity relationships, showcasing how specific substitutions on the urea backbone can modulate antimicrobial efficacy. This research direction underscores the versatility of this compound derivatives in developing new antimicrobial agents (P. V. G. Reddy et al., 2003).
Propiedades
IUPAC Name |
1-thiophen-2-yl-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-15(18-13-4-2-7-21-13)17-9-11-3-1-6-16-14(11)12-5-8-20-10-12/h1-8,10H,9H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXABFEAWBANMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~4~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2943776.png)
![N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2943777.png)


![2-amino-N-[4-(difluoromethoxy)phenyl]benzamide](/img/structure/B2943781.png)
![(1S)-1,3-dihydrospiro[indene-2,4'-piperidin]-1-amine dihydrochloride](/img/structure/B2943782.png)

![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2943786.png)
![2-({[4-(Methylthio)phenyl]amino}methyl)phenol](/img/structure/B2943789.png)


![methyl 1-[(2-cyano-4-fluorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2943796.png)
![(1R,4R,6R,7S)-6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2943797.png)